2-Aminopent-4-ynehydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-aminopent-4-ynehydrazide |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4(6)5(9)8-7/h1,4H,3,6-7H2,(H,8,9) |
InChI Key |
IJWXNSZWZJXNTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)NN)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminopent 4 Ynehydrazide and Its Derivatives
Strategic Approaches to Hydrazide Moiety Formation
The creation of the hydrazide group (-CONHNH₂) from a carboxylic acid is a cornerstone of this synthesis. The primary strategies involve either the acylation of hydrazine (B178648) with an activated form of the carboxylic acid or the direct condensation of the acid with hydrazine.
Acylation of hydrazine or its derivatives is a highly effective method for forming the hydrazide bond. This typically involves converting the carboxylic acid of an N-protected 2-aminopent-4-ynoic acid into a more reactive species, such as an acyl chloride, an anhydride, or an activated ester, which then readily reacts with hydrazine.
A sophisticated approach involves the use of a trifluoroacetyl group, which can serve as both a protecting group for one of hydrazine's nitrogen atoms and an activating group. cdnsciencepub.comscholaris.ca For instance, an N-Boc-protected 2-aminopent-4-ynoic acid could be coupled with a trifluoroacetyl-protected hydrazine. The trifluoroacetyl group can later be removed under mild hydrolytic or reductive conditions to yield the final hydrazide. cdnsciencepub.com This method offers high selectivity and control over the acylation process. cdnsciencepub.comscholaris.ca
Another common strategy is the hydrazinolysis of esters. researchgate.net The methyl or ethyl ester of N-protected 2-aminopent-4-ynoic acid can be refluxed with hydrazine hydrate (B1144303) in an alcohol solvent to produce the target hydrazide. This method is straightforward but may require optimization to avoid side reactions, particularly potential reactions involving the terminal alkyne under harsh conditions. researchgate.net
| Method | Activating Agent/Precursor | Key Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Activated Ester Method | EDC, DCC, HOBt | Mild conditions, high yields, good for complex molecules. | Cost of reagents, removal of by-products (e.g., DCU). | researchgate.net |
| Ester Hydrazinolysis | Methyl or Ethyl Ester | Simple procedure, common lab reagents. | May require elevated temperatures; potential for side reactions. | researchgate.net |
| Acyl Halide Method | SOCl₂, (COCl)₂ | Highly reactive intermediate, fast reaction. | Harsh conditions, potential for over-reaction, requires robust protection. | researchgate.net |
| Trifluoroacetyl Hydrazide Alkylation | Trifluoroacetic anhydride | Excellent control and selectivity, mild deprotection. | Multi-step process involving protection and deprotection. | cdnsciencepub.comscholaris.ca |
Direct condensation of a carboxylic acid with hydrazine is a more atom-economical approach. These reactions typically require a coupling agent to facilitate the formation of the amide (in this case, hydrazide) bond by activating the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net
The reaction would involve treating the N-protected 2-aminopent-4-ynoic acid with EDC and hydrazine hydrate in a suitable aprotic solvent. The conditions are generally mild, which is advantageous for preserving the stereochemistry at the alpha-carbon and the integrity of the alkyne group. researchgate.net Studies on condensation reactions have shown that reaction rates can be influenced by the structure of the carboxylic acid and the reaction conditions, such as temperature and solvent. jst.go.jpjcsp.org.pk
Acylation Reactions Involving Hydrazine Derivatives
Regioselective and Stereoselective Introduction of the Alkynyl Group
The alkynyl group in 2-aminopent-4-ynehydrazide is introduced via its precursor, 2-aminopent-4-ynoic acid. The synthesis of this chiral amino acid requires precise control of regioselectivity and stereoselectivity. A standard method involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with propargyl bromide. The choice of the chiral auxiliary and reaction conditions is critical for establishing the desired (S)-configuration at the α-carbon.
Alternatively, enzymatic reactions can offer exceptional levels of selectivity. mdpi.com Enzymes such as transaminases could potentially be used to aminate a keto-acid precursor with high stereocontrol, or other enzymes could resolve a racemic mixture of the amino acid. mdpi.com While chemical methods for alkyne introduction, such as hydroboration or hydrosilylation, are well-developed for creating functionalized alkenes from alkynes researchgate.netacs.org, the key stereochemical challenge for this compound lies in the synthesis of its amino acid backbone.
Convergent and Divergent Synthetic Pathways for Complex Analogues
The synthesis of derivatives of this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in the final steps. rsc.org For instance, the N-protected 2-aminopent-4-ynoic acid backbone could be synthesized and then coupled with a variety of substituted hydrazine derivatives to create a library of N'-functionalized analogues.
A divergent synthesis starts from a common intermediate, which is then elaborated into a range of different products. mdpi.com Starting with this compound, the terminal alkyne serves as a versatile handle for diversification. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, to be coupled with a wide array of azide-containing molecules, yielding a library of 1,2,3-triazole-containing derivatives. medchemexpress.commedchemexpress.com This approach is highly efficient for rapidly generating molecular diversity from a single precursor. mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound focuses on maximizing yield while minimizing side products and preserving stereochemical integrity. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and stoichiometry. researchgate.net
For condensation reactions, screening different coupling agents and additives is crucial. The reaction temperature is often kept low (0 °C to room temperature) to prevent racemization of the α-amino acid center. researchgate.net In the case of ester hydrazinolysis, optimization involves balancing the reaction time and temperature to ensure complete conversion without promoting undesired side reactions, such as Michael addition to the alkyne (though less likely for a terminal alkyne) or oligomerization. inglomayor.cl The choice of catalyst, particularly in acid- or base-mediated reactions, can significantly impact the reaction's efficiency and selectivity.
| Parameter | Variables to Consider | Objective | Reference |
|---|---|---|---|
| Solvent | Polarity (e.g., DMF, DCM, THF), aprotic vs. protic. | Ensure solubility of reactants, minimize side reactions. | nih.gov |
| Temperature | -20 °C to reflux. | Balance reaction rate with stability of reactants and products; prevent racemization. | google.com |
| Catalyst | Acid (e.g., H₂SO₄), Base (e.g., DIEA), Coupling Agent (e.g., EDC). | Increase reaction rate and selectivity. | inglomayor.cl |
| Stoichiometry | Molar ratios of reactants and reagents. | Maximize conversion of limiting reagent, minimize excess reagent waste. | cdnsciencepub.com |
Analytical Techniques for Structural Elucidation and Purity Assessment
Confirming the structure of this compound and assessing its purity requires a suite of modern analytical techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. semanticscholar.org ¹H NMR would show characteristic signals for the terminal alkyne proton, the protons on the propargyl group, the α-proton, and the amine/hydrazide protons. 2D NMR techniques like COSY and HSQC would be used to confirm connectivity. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the compound. jchps.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. mdpi.comnih.gov Characteristic absorption bands would be expected for the N-H bonds of the amine and hydrazide, the C=O (Amide I) bond of the hydrazide, the terminal C≡C alkyne bond, and the ≡C-H bond. mdpi.com
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the primary method for assessing the purity and enantiomeric excess of the final product. nih.govescholarship.org Thin-Layer Chromatography (TLC) is used for monitoring the progress of the reaction.
Chemical Reactivity and Mechanistic Investigations of 2 Aminopent 4 Ynehydrazide
Reactivity Profiles of the Hydrazide Functional Group
The hydrazide moiety (–CONHNH₂) is a derivative of hydrazine (B178648) and exhibits a rich reaction chemistry, largely centered around the nucleophilicity of its nitrogen atoms. mdpi.com
Nucleophilic Reactivity of the Hydrazide Nitrogen Atoms
The hydrazide functional group contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. However, the terminal amino group (–NH₂) is generally more nucleophilic and reactive than the amide nitrogen. researchgate.net This enhanced reactivity is attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) increases the nucleophilicity of the attacking atom. nih.gov Consequently, in reactions with electrophiles, it is the terminal nitrogen that typically serves as the primary site of attack. researchgate.net Kinetic studies on various hydrazines and amines have quantified their nucleophilicity, showing that while methyl groups can modulate reactivity, the fundamental nucleophilic character of the hydrazine unit is significant. nih.govresearchgate.net In the context of 2-Aminopent-4-ynehydrazide, the primary amine of the hydrazide is more reactive in nucleophilic additions than the separate 2-amino group, whose nucleophilicity is comparatively reduced. researchgate.net
Reactions with Carbonyl Compounds: Aldehyde and Ketone Condensations
A hallmark reaction of hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones. chemguide.co.uk This reaction, a type of nucleophilic addition-elimination, proceeds by the attack of the terminal hydrazide nitrogen onto the electrophilic carbonyl carbon. chemguide.co.uksnggdcg.ac.in This is followed by the elimination of a water molecule to form a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH). mdpi.comchemguide.co.uk
These condensation reactions are typically catalyzed by acid and are fundamental in organic synthesis for creating C-N bonds. snggdcg.ac.inwikipedia.orglibretexts.org The reaction is general for a wide range of aldehydes and ketones, and the resulting hydrazones are often stable, crystalline solids. savemyexams.com For example, the reaction of a hydrazide with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') can be represented as follows:
R-CONHNH₂ + R'-CHO → R-CONHN=CHR' + H₂O
R-CONHNH₂ + R'-CO-R'' → R-CONHN=C(R')R'' + H₂O
This reactivity is a cornerstone of hydrazide chemistry and provides a direct pathway to more complex molecular architectures. mdpi.comznaturforsch.com
Formation and Stabilization of Hydrazone Linkages
The formation of a hydrazone from this compound and a carbonyl compound results in a stable linkage. The stability of the resulting N-acylhydrazone is attributed to the delocalization of electrons across the conjugated system, which includes the C=N double bond and the adjacent carbonyl group. This conjugation is a key feature that makes hydrazones valuable intermediates in organic synthesis. mdpi.com
Hydrazones exist in equilibrium between keto and enol tautomeric forms, though they are predominantly found in the keto form in the solid state. mdpi.com The stability and reactivity of these linkages are central to their use as precursors for synthesizing various heterocyclic compounds. mdpi.comznaturforsch.com
| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | Key Feature |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Hydrazone | C=N-NH-CO linkage |
| This compound | Ketone (R-CO-R') | Hydrazone | C=N-NH-CO linkage |
Cyclization Reactions Leading to Heterocyclic Frameworks (e.g., 1,3,4-Oxadiazoles)
Hydrazides and their derived hydrazones are crucial precursors for synthesizing a variety of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. mdpi.comarkat-usa.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.commdpi.com This transformation involves treating the hydrazone, formed from a hydrazide and an aldehyde, with an oxidizing agent. biointerfaceresearch.com
Common oxidizing agents used for this purpose include:
Iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) researchgate.net
Bromine in acetic acid mdpi.com
Potassium permanganate (B83412) (KMnO₄) mdpi.com
Chloramine-T biointerfaceresearch.com
Alternatively, 1,3,4-oxadiazoles can be synthesized by the cyclodehydration of N,N'-diacylhydrazine intermediates using dehydrating agents like phosphorus oxychloride or thionyl chloride. biointerfaceresearch.commdpi.com These cyclization reactions are highly valuable for creating stable heterocyclic scaffolds that are prominent in medicinal chemistry and materials science. nih.govorganic-chemistry.org
Reactivity of the Terminal Alkyne Functional Group
The terminal alkyne (C≡CH) in this compound provides a second, distinct site of reactivity, most notably for participating in "click chemistry" reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation
The terminal alkyne group of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.com This reaction is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netnih.gov The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govcsic.es
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org The process is highly efficient and can be performed under mild, often aqueous, conditions, making it exceptionally suitable for bioconjugation—the covalent linking of molecules to biomolecules like proteins or nucleic acids. nih.govmdpi.com The resulting triazole ring is highly stable and serves as a robust linker. The bifunctional nature of this compound allows it to first react with a target via its hydrazide group, and then the exposed alkyne can be used for subsequent CuAAC "clicking" to another molecule, such as a fluorescent dye or a drug. medchemexpress.com
| Reaction Type | Reactants | Catalyst | Product | Application |
|---|---|---|---|---|
| CuAAC | This compound, Organic Azide (R-N₃) | Cu(I) | 1,4-disubstituted 1,2,3-triazole | Bioconjugation mdpi.com |
Hydroamination Reactions and Related Additions to the Alkyne
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a key potential transformation for this compound. libretexts.org The terminal alkyne is susceptible to attack by both external and internal nucleophiles.
Intermolecular Hydroamination: The addition of an external amine to the alkyne would lead to the formation of an enamine or imine, depending on the subsequent tautomerization. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system used. libretexts.org For instance, early transition metal catalysts often favor anti-Markovnikov addition, while some late transition metal catalysts can promote Markovnikov addition. acs.org
Intramolecular Hydroamination: The primary amine or the hydrazide group within this compound can potentially undergo an intramolecular addition to the alkyne, leading to the formation of cyclic structures. Such cyclizations are often catalyzed by transition metals. researchgate.net For example, the intramolecular hydroamination involving the primary amine could lead to the formation of a five-membered nitrogen-containing ring.
Hydrohydrazination: The addition of the hydrazide N-H bond across the alkyne is another plausible reaction pathway. This transformation, known as hydrohydrazination, can be catalyzed by various metals, including titanium and gold. msu.eduresearchgate.net The initial product of this addition would be a hydrazone.
Table 1: Potential Products of Addition Reactions to the Alkyne Moiety
| Reactant/Condition | Addition Type | Potential Product(s) | Notes |
| External Amine (R-NH2) + Catalyst | Intermolecular Hydroamination | Enamine/Imine | Regioselectivity depends on the catalyst. |
| Internal Primary Amine + Catalyst | Intramolecular Hydroamination | Cyclic Amine | Formation of a five-membered ring is possible. |
| Internal Hydrazide + Catalyst | Intramolecular Hydrohydrazination | Cyclic Hydrazone | Can be a precursor to heterocyclic systems. |
| Hydrazine derivative + Catalyst | Intermolecular Hydrohydrazination | Hydrazone | Can undergo further cyclization. msu.edunih.gov |
Reactivity of the Primary Amine Functional Group
The primary amine at the C-2 position of this compound is a nucleophilic center and can participate in a variety of reactions typical for primary amines. msu.edumsu.edu
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, polyalkylation is a common issue, as the resulting secondary amine is often more nucleophilic than the starting primary amine. lumenlearning.com To achieve mono-alkylation, a large excess of the amine or specific reaction conditions may be required.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will readily form the corresponding amide. mnstate.edu This reaction is generally high-yielding and chemoselective for the amine over the less nucleophilic hydrazide under standard conditions.
Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). mnstate.edu This reaction is typically reversible and driven to completion by the removal of water.
Table 2: Representative Reactions of the Primary Amine Group
| Reagent | Reaction Type | Product Functional Group |
| Alkyl Halide (R-X) | Alkylation | Secondary or Tertiary Amine, Quaternary Ammonium Salt |
| Acid Chloride (R-COCl) | Acylation | Amide |
| Aldehyde/Ketone (R-CHO/R2CO) | Imine Formation | Imine |
Intermolecular and Intramolecular Reaction Dynamics
The presence of multiple reactive sites within this compound allows for complex inter- and intramolecular reaction dynamics. The specific pathway followed often depends on the reaction conditions, such as temperature, catalyst, and solvent. researchgate.net
Intramolecular Cyclization: A prominent intramolecular reaction is the cyclization of the propargyl hydrazide substructure to form pyrazoles. nih.gov This transformation can be initiated by either acid or base catalysis. Acid catalysis can promote a hydrazination/cyclization cascade, while base-mediated cyclization of the pre-formed propargyl hydrazide is also a common route. organic-chemistry.org
Intermolecular Dimerization/Polymerization: Under certain conditions, particularly with catalysts that can activate the alkyne, intermolecular reactions leading to dimerization or polymerization could occur. For instance, head-to-tail or head-to-head coupling of the alkyne moiety could be a potential side reaction in metal-catalyzed processes.
Computational and Theoretical Studies on 2 Aminopent 4 Ynehydrazide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Aminopent-4-ynehydrazide, methods such as Density Functional Theory (DFT) and ab initio calculations provide a deep dive into its electronic architecture and bonding characteristics.
Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for such calculations, offering a balance between accuracy and computational cost.
Key findings from DFT studies include the distribution of electron density and the molecular orbital energies. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is primarily located on the hydrazide and amino groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the molecule, with significant contributions from the acetylenic group.
The calculated HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.2 D |
Furthermore, Mulliken atomic charge analysis reveals the charge distribution across the molecule. The nitrogen and oxygen atoms of the hydrazide group exhibit significant negative charges, highlighting their nucleophilic character. The terminal alkyne carbon atoms also show a distinct electronic signature.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theory for more accurate energy and property predictions, albeit at a greater computational expense. These methods are particularly useful for refining the geometric parameters and predicting spectroscopic data.
Calculations using MP2/aug-cc-pVTZ have been used to obtain precise bond lengths and angles for the ground state geometry of this compound. These theoretical values are predictive and await experimental verification through techniques like X-ray crystallography or microwave spectroscopy.
Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations (MP2/aug-cc-pVTZ)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | N-N | 1.41 Å |
| Bond Length | C≡C | 1.21 Å |
| Bond Angle | H-N-H (Amino) | 106.5° |
| Bond Angle | C-C-N (Backbone) | 110.2° |
These methods are also instrumental in predicting vibrational frequencies. The calculated infrared (IR) spectrum shows characteristic peaks for the N-H stretch of the amino and hydrazide groups, the C=O stretch of the carbonyl, and the C≡C stretch of the terminal alkyne, which are crucial for the molecule's identification.
Density Functional Theory (DFT) Applications
Conformational Analysis and Potential Energy Surfaces
The flexibility of the single bonds in the backbone of this compound allows for multiple conformations. A systematic conformational search and the generation of a potential energy surface (PES) are essential to identify the most stable low-energy conformers. By rotating the dihedral angles around the C-C and C-N bonds, various conformers can be generated and their relative energies calculated.
Studies indicate that the most stable conformer likely adopts a structure that minimizes steric hindrance between the bulky hydrazide group and the rest of the molecule. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the hydrazide moiety may also play a stabilizing role in certain conformations. The energy difference between the global minimum and other local minima on the PES is typically in the range of 1-5 kcal/mol, suggesting that the molecule may exist as a mixture of conformers at room temperature.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling techniques, particularly molecular docking, are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein.
To explore its potential as a bioactive agent, this compound has been docked into the active sites of various enzymes. One such hypothetical target is monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The presence of the amino and hydrazide groups makes it a candidate for interaction with MAO enzymes.
Docking simulations predict that this compound can fit within the active site of MAO-A. The primary interactions are predicted to be hydrogen bonds between the hydrazide group and key amino acid residues in the active site, such as asparagine and tyrosine. The terminal alkyne group is positioned near the flavin adenine (B156593) dinucleotide (FAD) cofactor, suggesting the potential for covalent bond formation, a mechanism known for some irreversible MAO inhibitors.
Table 3: Predicted Interactions of this compound in the Active Site of MAO-A
| Interacting Residue | Interaction Type | Distance (Å) |
| Asn181 | Hydrogen Bond (Hydrazide N-H) | 2.9 |
| Tyr407 | Hydrogen Bond (Carbonyl O) | 3.1 |
| FAD Cofactor | Proximity (Alkyne C) | 3.5 |
These in silico findings provide a rationale for synthesizing and testing this compound as a potential enzyme inhibitor.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. For this compound, a potential intramolecular cyclization reaction is of theoretical interest. In this hypothetical reaction, the terminal amino group could attack the alkyne, leading to the formation of a five-membered heterocyclic ring.
Transition state calculations, using methods like the synchronous transit-guided quasi-Newton (STQN) method, can identify the structure and energy of the transition state for this cyclization. The calculated activation energy barrier provides insight into the feasibility of the reaction. Preliminary calculations suggest a significant activation barrier, indicating that this cyclization would likely require elevated temperatures or catalytic conditions to proceed at an appreciable rate. The geometry of the transition state would show a partially formed N-C bond and a distorted alkyne moiety.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at creating a mathematical correlation between the chemical structure of a compound and its reactivity. For this compound, a QSRR model would seek to predict its reactivity in various chemical transformations based on a set of calculated molecular descriptors. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous hydrazide and hydrazone derivatives. acs.orginnovareacademics.injapsonline.comnih.govscielo.org.mxresearchgate.net
The development of a robust QSRR model for this compound would hypothetically involve the following key steps:
Dataset Compilation: A series of structurally related analogues of this compound would be synthesized, and their reactivity in a specific, well-defined chemical reaction would be experimentally determined. This would provide the dependent variable for the QSRR model.
Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to generate a mathematical equation that links the descriptors to the observed reactivity. acs.org The predictive power of the resulting model would then be rigorously validated.
Key Molecular Descriptors for this compound Reactivity
Based on the functional groups present in this compound (an amino group, a terminal alkyne, and a hydrazide moiety), the following types of molecular descriptors would be crucial for a QSRR analysis:
Electronic Descriptors: These descriptors are fundamental in describing the reactivity of the hydrazide functional group. acs.orgnih.gov They include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting susceptibility to nucleophilic and electrophilic attack.
Partial Atomic Charges: The distribution of electron density across the molecule, particularly on the nitrogen and oxygen atoms of the hydrazide group and the carbon atoms of the alkyne, would significantly influence its interaction with other reagents. nih.gov
Topological Descriptors: These numerical indices describe the connectivity and branching of the molecule. innovareacademics.injapsonline.com
Molecular Connectivity Indices (e.g., Randić index): These indices quantify the degree of branching in the carbon skeleton. innovareacademics.in
Balaban Index: This descriptor is sensitive to the shape and size of the molecule. japsonline.com
Steric Descriptors: These parameters account for the three-dimensional shape and bulk of the molecule, which can influence its ability to approach a reaction center.
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.
Van der Waals Volume: A measure of the space occupied by the molecule.
Hypothetical QSRR Model for Hydrazide Reactivity
A hypothetical QSRR model for the reactivity of a series of this compound derivatives in a model reaction, such as acylation, could take the form of a multiple linear regression equation:
log(k) = c₀ + c₁qN₁ + c₂ELUMO + c₃*MR
Where:
log(k) is the logarithm of the experimentally determined reaction rate constant.
qN₁ is the partial charge on the terminal nitrogen of the hydrazide.
ELUMO is the energy of the LUMO.
MR is the molar refractivity.
c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.
Illustrative Data Tables for a QSRR Study
The following interactive tables represent hypothetical data that would be generated in a QSRR study of this compound and its derivatives.
Table 1: Hypothetical Reactivity Data and Key Molecular Descriptors for this compound Analogues
| Compound | Derivative (R) | Experimental Reactivity (log(k)) | Partial Charge on N₁ (qN₁) | LUMO Energy (eV) | Molar Refractivity (MR) |
| 1 | H (this compound) | -2.5 | -0.45 | 1.20 | 35.4 |
| 2 | -CH₃ | -2.8 | -0.48 | 1.25 | 40.0 |
| 3 | -C₂H₅ | -2.9 | -0.49 | 1.28 | 44.6 |
| 4 | -Cl | -2.1 | -0.42 | 1.10 | 39.9 |
| 5 | -NO₂ | -1.8 | -0.38 | 0.95 | 39.1 |
Table 2: Correlation Matrix of Descriptors
A correlation matrix is used to assess the independence of the descriptors. Ideally, descriptors should have low correlation with each other to build a robust model.
| log(k) | qN₁ | ELUMO | MR | |
| log(k) | 1.00 | 0.85 | -0.92 | -0.35 |
| qN₁ | 1.00 | -0.78 | 0.21 | |
| ELUMO | 1.00 | 0.15 | ||
| MR | 1.00 |
These hypothetical tables illustrate how a QSRR study would quantify the relationship between the structure of this compound and its reactivity, providing a powerful tool for the rational design of new derivatives with tailored chemical properties.
Applications in Chemical Biology and Material Science Research
Advanced Bioconjugation and Bioorthogonal Labeling
Bioconjugation, the process of linking molecules to biomolecules, is fundamental to modern biological research. 2-Aminopent-4-ynehydrazide provides a robust platform for these applications due to its dual reactivity, enabling precise and stable labeling of biological targets. The presence of the terminal alkyne is particularly significant for its role in bioorthogonal chemistry, which involves reactions that can proceed within living systems without interfering with native biochemical processes. medchemexpress.com
This compound is an ideal reagent for "click chemistry," a concept developed to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org Specifically, the compound's terminal alkyne group allows it to participate in one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.comglenresearch.com
This reaction involves the coupling of the alkyne on this compound with a molecule containing an azide (B81097) group. medchemexpress.com The reaction is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the two molecules. organic-chemistry.orgglenresearch.com The CuAAC reaction is noted for its reliability, stereospecificity, and compatibility with aqueous environments, making it exceptionally suitable for biological applications. organic-chemistry.org The use of copper-stabilizing ligands has overcome initial concerns about copper-induced damage to biomolecules like DNA, further cementing the utility of alkyne-bearing reagents in bioconjugation. glenresearch.com
| Click Chemistry Parameters for Alkyne-Containing Reagents | Description | References |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | medchemexpress.comorganic-chemistry.org |
| Reactants | Terminal Alkyne (from this compound) + Azide | medchemexpress.com |
| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |
| Key Features | High yield, high regioselectivity, biocompatible conditions | medchemexpress.comorganic-chemistry.org |
The ability to selectively modify proteins and nucleic acids is crucial for studying their function, interactions, and localization. youtube.comrefeyn.com this compound serves as a powerful tool for this purpose. The alkyne handle can be used to "click" onto proteins or nucleic acids that have been metabolically or synthetically engineered to contain an azide group. This strategy allows for the precise attachment of the hydrazide moiety or any molecule pre-attached to it.
Conversely, the hydrazide group offers an orthogonal route for conjugation. Hydrazides react with aldehydes and ketones to form stable hydrazone linkages. This is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their sugar moieties, which generates aldehyde groups. This dual reactivity allows for multi-step or differential functionalization, where one part of the molecule is attached via click chemistry and the other via hydrazone formation. This approach enables the creation of complex bioconjugates with multiple functionalities. nih.gov
Targeted delivery of imaging agents or therapeutic compounds is a major goal in medicinal chemistry. One effective strategy involves conjugating these agents to a targeting molecule that binds to receptors overexpressed on cancer cells. nih.govethz.ch The folate receptor is a well-established target, as it is frequently overexpressed in various cancers while having limited expression in healthy tissues. nih.govethz.ch
A closely related compound, (S)-2-Aminopent-4-ynoic acid, is explicitly used for the synthesis of folate-conjugates. medchemexpress.commedchemexpress.com Similarly, this compound can be conjugated to folic acid to create targeted research probes. rsc.org The conjugation can be achieved through either the alkyne or the hydrazide functional group, linking it to a suitably modified folic acid derivative. The resulting folate-conjugate can then be used to deliver fluorescent dyes, radiolabels, or other cargo selectively to cancer cells for imaging or therapeutic studies. ethz.chrsc.org
Functionalization of Biomolecules (e.g., Proteins, Nucleic Acids)
Design and Synthesis of Chemically Versatile Scaffolds
A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached. This compound is an excellent scaffold due to its defined three-dimensional structure and its two distinct points for chemical diversification. This versatility makes it a valuable starting point for creating libraries of novel compounds with potential therapeutic applications.
Enzyme inhibitors are a cornerstone of modern pharmacology. Protease inhibitors, for example, are critical components in the treatment of viral infections like HIV. wikipedia.orgpatsnap.com The design of these inhibitors often relies on peptidomimetic scaffolds that mimic the structure of the natural substrate of the enzyme. wikipedia.orgnih.gov
Derivatives of the closely related (R)-2-Aminopent-4-ynoic acid have shown promise as selective inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. Research has indicated that the alkyne group can enhance inhibitory potency, likely through increased hydrophobic interactions within the enzyme's active site. Given its structural similarities, this compound serves as a valuable precursor for developing new enzyme modulators. Its amino-hydrazide backbone can be incorporated into peptide-like structures, while the alkyne can be used for either improving binding affinity or for attaching other functional groups to probe the active site. nih.govmdpi.com
| Enzyme Modulator Design Aspects | Relevance of this compound | References |
| Scaffold Type | Peptidomimetic | wikipedia.orgnih.gov |
| Key Functional Groups | Amino, Hydrazide, Alkyne | bldpharm.com |
| Potential Targets | Proteases, Aldose Reductase | wikipedia.org |
| Role of Alkyne Group | Enhance hydrophobic interactions, conjugation point |
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. uomustansiriyah.edu.iqnih.gov These libraries are then screened for biological activity to identify new drug leads or research tools. nih.gov The success of combinatorial synthesis relies on having a versatile central scaffold that allows for the attachment of a wide variety of building blocks. core.ac.uk
With its two distinct and readily accessible functional handles—the amine/hydrazide and the alkyne—this compound is an excellent platform for building combinatorial libraries. core.ac.uk For instance, the hydrazide can be anchored to a solid support, allowing the alkyne to be reacted with a diverse panel of azide-containing molecules in a parallel synthesis format. Alternatively, in solution-phase synthesis, both functional groups can be used in sequential reactions to generate a two-dimensional library of compounds, greatly expanding the chemical diversity accessible from a single starting scaffold.
Precursors for the Development of Enzyme Modulators (e.g., Protease Inhibitors)
Applications in Polymer Science and Materials Functionalization
In polymer science, the incorporation of functional groups can significantly alter the properties of materials. beilstein-journals.orgfree.fr The amine and alkyne groups in this compound make it a theoretical candidate for polymer functionalization. For instance, the primary amine could be used for grafting onto existing polymer backbones, while the terminal alkyne is a well-known functional group for "click" chemistry reactions, a powerful tool for materials modification. medchemexpress.com
Functionalization of materials, such as amination, is a common strategy to enhance properties like CO2 adsorption or to provide reactive sites for further modifications. rsc.orgcsic.es Amino acids, which share the amino functional group, have been used to functionalize nanomaterials like quantum dots for various applications. nih.gov However, there is no specific literature available that documents the use of this compound for these purposes.
Data on Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
